![molecular formula C9H16N4O2 B253990 3-(5-hydroxypentylamino)-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B253990.png)
3-(5-hydroxypentylamino)-6-methyl-2H-1,2,4-triazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-hydroxypentylamino)-6-methyl-2H-1,2,4-triazin-5-one is a chemical compound that has gained increasing attention in recent years due to its potential applications in scientific research. This compound is a triazine derivative that has been found to exhibit unique biochemical and physiological effects, making it a promising tool for studying various biological processes. In
Mechanism of Action
The mechanism of action of 3-(5-hydroxypentylamino)-6-methyl-2H-1,2,4-triazin-5-one involves the inhibition of protein kinase CK2 by binding to its ATP-binding site. This leads to the disruption of CK2-mediated signaling pathways, resulting in the inhibition of various cellular processes such as cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(5-hydroxypentylamino)-6-methyl-2H-1,2,4-triazin-5-one have been studied extensively. It has been found to exhibit potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. It has also been shown to inhibit the growth of tumor xenografts in animal models. Additionally, it has been found to exhibit anti-inflammatory and anti-angiogenic effects, making it a promising tool for studying various diseases such as arthritis and diabetic retinopathy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(5-hydroxypentylamino)-6-methyl-2H-1,2,4-triazin-5-one in lab experiments is its potent inhibitory effect on protein kinase CK2, which makes it a promising tool for studying various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the use of 3-(5-hydroxypentylamino)-6-methyl-2H-1,2,4-triazin-5-one in scientific research. One potential area of focus is the development of more potent and selective inhibitors of CK2 using this compound as a starting point. Additionally, the use of this compound in combination with other drugs or therapies for the treatment of various diseases such as cancer and inflammation is an area of active research. Finally, the development of novel drug delivery systems for this compound to improve its solubility and bioavailability is also an area of interest.
Synthesis Methods
The synthesis of 3-(5-hydroxypentylamino)-6-methyl-2H-1,2,4-triazin-5-one involves the reaction of 5-amino-1-pentanol with 3,6-dimethyl-1,2,4-triazine-5,7-dione in the presence of a suitable catalyst. This method has been reported to yield the desired product in good to excellent yields and high purity.
Scientific Research Applications
3-(5-hydroxypentylamino)-6-methyl-2H-1,2,4-triazin-5-one has been used in various scientific research applications due to its unique properties. It has been found to act as a potent inhibitor of protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation and apoptosis. This makes it a promising tool for studying the role of CK2 in various diseases such as cancer.
properties
Product Name |
3-(5-hydroxypentylamino)-6-methyl-2H-1,2,4-triazin-5-one |
---|---|
Molecular Formula |
C9H16N4O2 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
3-(5-hydroxypentylamino)-6-methyl-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H16N4O2/c1-7-8(15)11-9(13-12-7)10-5-3-2-4-6-14/h14H,2-6H2,1H3,(H2,10,11,13,15) |
InChI Key |
VTEWEDOKYXFXPS-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NNC(=NC1=O)NCCCCCO |
SMILES |
CC1=NNC(=NC1=O)NCCCCCO |
Canonical SMILES |
CC1=NNC(=NC1=O)NCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.